molecular formula C30H42O10 B1680925 Scillirubroside CAS No. 23604-99-1

Scillirubroside

Cat. No.: B1680925
CAS No.: 23604-99-1
M. Wt: 562.6 g/mol
InChI Key: BJMUUWKMFHDGQB-CZQKLFHBSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scillirubroside is a bufadienolide glycoside, a class of cardiac glycosides characterized by a steroidal structure with a six-membered lactone ring . It is identified in plant species such as Drimia calcarata and Egyptian red squill bulbs (F. Its molecular formula is C30H43O10+ (observed mass: 563.2844 Da), with a hexoside moiety attached to the bufadienolide aglycone, enhancing its solubility and bioactivity .

Properties

CAS No.

23604-99-1

Molecular Formula

C30H42O10

Molecular Weight

562.6 g/mol

IUPAC Name

5-[(3S,8S,9R,10R,13R,14R,17R)-8,14-dihydroxy-10,13-dimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,6,7,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]pyran-2-one

InChI

InChI=1S/C30H42O10/c1-27-9-6-18(39-26-25(35)24(34)23(33)20(14-31)40-26)13-17(27)5-11-29(36)21(27)8-10-28(2)19(7-12-30(28,29)37)16-3-4-22(32)38-15-16/h3-4,13,15,18-21,23-26,31,33-37H,5-12,14H2,1-2H3/t18-,19+,20+,21+,23+,24-,25+,26+,27-,28+,29-,30+/m0/s1

InChI Key

BJMUUWKMFHDGQB-CZQKLFHBSA-N

SMILES

CC12CCC3C4(CCC(C=C4CCC3(C1(CCC2C5=COC(=O)C=C5)O)O)OC6C(C(C(C(O6)CO)O)O)O)C

Isomeric SMILES

C[C@]12CC[C@@H]3[C@]4(CC[C@@H](C=C4CC[C@]3([C@]1(CC[C@@H]2C5=COC(=O)C=C5)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C

Canonical SMILES

CC12CCC3C4(CCC(C=C4CCC3(C1(CCC2C5=COC(=O)C=C5)O)O)OC6C(C(C(C(O6)CO)O)O)O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Scillirubroside; 

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Bufadienolides

Scillirubroside shares structural and functional similarities with other bufadienolides. Below is a comparative analysis based on molecular features, fragmentation patterns, and biological presence:

Table 1: Structural and Spectral Comparison

Compound Molecular Formula Observed Mass (Da) Key MS Fragments Glycosylation Source Bioactivity Notes
This compound C30H43O10+ 563.2844 545, 365, 347, 337, 323 Hexoside Drimia calcarata , Egyptian squill Cytotoxic, detected in methanol extracts
Scillirubrosidin-H2O C24H31O4⁺ 383.2228 365, 348, 251 Aglycone Egyptian squill Likely metabolite; reduced glycosylation
Hydroxyscilliglaucoside C30H41O11+ 577.2621 415, 397, 379, 351 Hexoside Egyptian squill Similar cytotoxicity; additional hydroxyl group
6β-Acetoxyscillarenin3-O-glucoside C34H50O14+ 682.3200* Not reported Di-glycoside Drimia calcarata Co-extracted with this compound; enhanced solubility

*Note: Mass inferred from naming conventions .

Key Structural Differences

Glycosylation : this compound and Hydroxyscilliglaucoside are glycosylated, whereas Scillirubrosidin-H2O is an aglycone. Glycosylation increases water solubility and modulates interactions with cellular targets .

Fragmentation Patterns : this compound’s MS fragments (e.g., 545, 365 Da) suggest sequential loss of hexose and hydroxyl groups, distinguishing it from Scillirubrosidin-H2O, which loses water and a methyl group .

Functional Comparison with Pharmacologically Similar Compounds

Table 2: Bioactivity and Extraction Context

Compound EC50 (Cytotoxicity) Extract Type Cell Line Tested Key Functional Advantage
This compound Not reported Methanol HT-29 (p53 mutant) Selective cytotoxicity in mutant cells
Trihydroxy-oxobufa-tetra-enolide Not reported Methanol Not specified High polarity due to three hydroxyl groups
6β-Acetoxyscillarenin3-O-glucoside Not reported Water HT-29 Stability in aqueous environments

Key Functional Notes

  • Selectivity : this compound is selectively cytotoxic against p53 mutant HT-29 cells, unlike Scilliphaeosidin-glucoside, which shows broader activity .
  • Extract Compatibility: this compound is preferentially extracted in methanol, while 6β-Acetoxyscillarenin derivatives are water-soluble, influencing their pharmacological applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Scillirubroside
Reactant of Route 2
Scillirubroside

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.